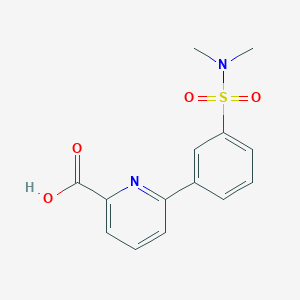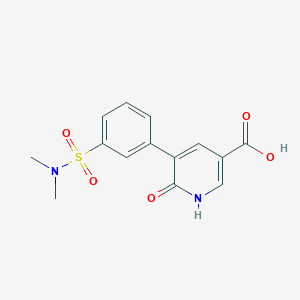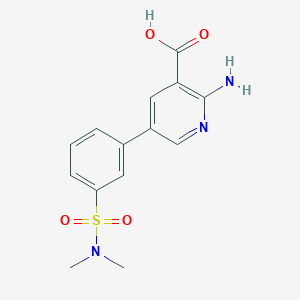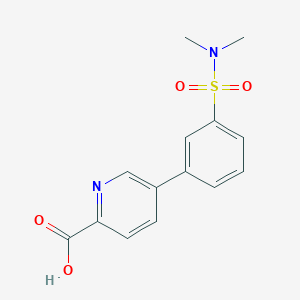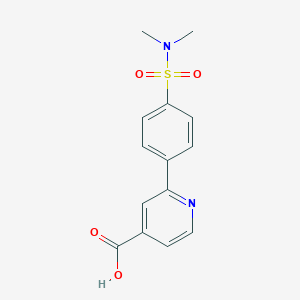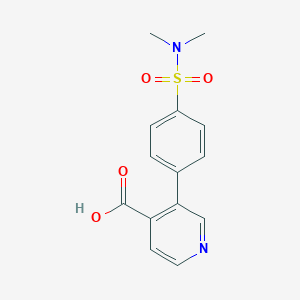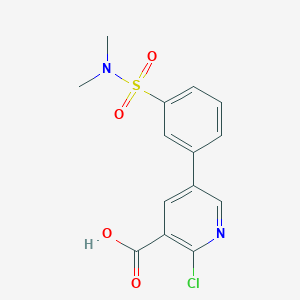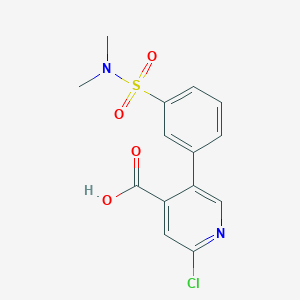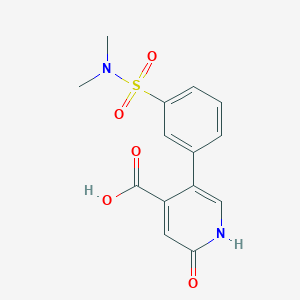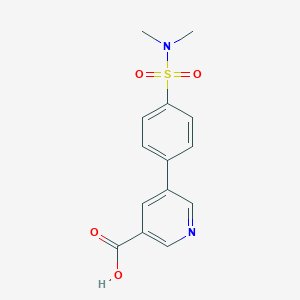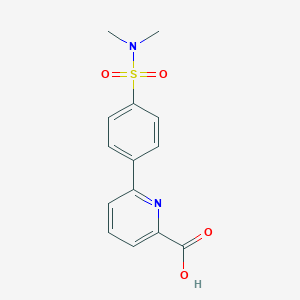
5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% (5-DMPPA) is an organic compound that has been used in various scientific research applications. It is a white, crystalline powder that is soluble in water and alcohols. 5-DMPPA is most commonly used as a reagent in organic synthesis and as a ligand in coordination complexes. It is also used as a fluorescent marker in the study of enzyme-catalyzed reactions and as a chelating agent in biochemical assays.
Wissenschaftliche Forschungsanwendungen
5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is primarily used as a fluorescent marker in the study of enzyme-catalyzed reactions. It has been used to study the kinetics of enzyme-catalyzed reactions, to monitor the effects of inhibitors on enzyme activity, and to follow the fate of substrates in metabolic pathways. 5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has also been used to study the interactions between proteins and small molecules, as well as the effects of mutations on enzyme activity.
Wirkmechanismus
5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% acts as a chelating agent, forming complexes with metal ions such as iron, copper, and zinc. These complexes can then be used to study the effects of metal ions on enzyme activity and the interactions between proteins and small molecules. 5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can also be used to study the effects of inhibitors on enzyme activity, as it can bind to the active site of the enzyme and block the binding of the substrate.
Biochemical and Physiological Effects
5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases, phosphatases, and kinases. It has also been found to have an antimicrobial effect, inhibiting the growth of various bacteria and fungi. In addition, 5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been found to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments is its low cost and ease of synthesis. It is also highly soluble in water and alcohols, making it easy to use in a variety of applications. However, it is important to note that 5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can be toxic at high concentrations, so it is important to use it with caution.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in scientific research. One potential application is in the development of novel drug delivery systems, as 5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can be used to target specific cells or tissues. It could also be used to study the effects of metal ions on enzyme activity, as well as the interactions between proteins and small molecules. Additionally, 5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% could be used to study the effects of mutations on enzyme activity, as well as the effects of inhibitors on enzyme activity. Finally, 5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% could be used to study the effects of oxidative stress on cells, as well as the effects of environmental pollutants on cells.
Synthesemethoden
5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can be synthesized in two steps. The first step involves the reaction of pyridine-2-carboxylic acid with 4-dimethylsulfamoylphenol in the presence of sodium hydroxide to form 4-N,N-dimethylsulfamoylphenylpicolinic acid. The second step involves the reaction of this intermediate with sodium hypochlorite to yield 5-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%.
Eigenschaften
IUPAC Name |
5-[4-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)12-6-3-10(4-7-12)11-5-8-13(14(17)18)15-9-11/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBLSDYBMAUSQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

